molecular formula C16H12N2O B056910 2-Styrylquinazolin-4(3H)-one CAS No. 4765-58-6

2-Styrylquinazolin-4(3H)-one

Cat. No. B056910
CAS RN: 4765-58-6
M. Wt: 248.28 g/mol
InChI Key: JDEJRLXMWUYMSS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Styrylquinazolin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-Styrylquinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Styrylquinazolin-4(3H)-one are diverse and depend on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against oxidative stress in neuronal cells. These effects are believed to be mediated by the compound's ability to modulate key signaling pathways and enzymes involved in these processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Styrylquinazolin-4(3H)-one in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.

Future Directions

There are several future directions for the study of 2-Styrylquinazolin-4(3H)-one. One potential direction is the development of new drugs and therapeutic agents based on this compound. Its diverse biological activities make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of its mechanism of action and the identification of new targets for drug development. Finally, the development of new synthesis methods and modifications of the compound's structure may lead to the discovery of new and improved derivatives with enhanced biological activities.

Synthesis Methods

The synthesis of 2-Styrylquinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

2-Styrylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. These properties make it an attractive candidate for the development of new drugs and therapeutic agents.

properties

CAS RN

4765-58-6

Product Name

2-Styrylquinazolin-4(3H)-one

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+

InChI Key

JDEJRLXMWUYMSS-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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